2-Aminothiazole-4-carboxylic acid
Overview
Description
2-Aminothiazole-4-carboxylic acid is an important chemical compound that has been studied for its potential in various scientific applications, particularly due to its structural relevance in medicinal chemistry. This compound serves as a precursor or intermediate in the synthesis of a wide range of biologically active molecules, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, and chemical reaction accelerators. It is also an intermediate in the synthesis of antibiotics and has been explored for its activity as a corrosion inhibitor (Khalifa, 2018).
Synthesis Analysis
The synthesis of 2-Aminothiazole-4-carboxylic acid and its derivatives involves various chemical strategies. Notably, a copper-catalyzed ring expansion of 2-aminobenzothiazoles with alkynyl carboxylic acids facilitates the one-pot synthesis of 1,4-benzothiazines, showcasing a method to manipulate the thiazole structure for the creation of complex molecules (Qiu et al., 2015). Additionally, a metal-free synthesis approach using aryl isothiocyanates and formamides under metal-free conditions has been developed to efficiently create 2-aminobenzothiazoles (He et al., 2016).
Molecular Structure Analysis
The molecular structure and properties of 2-Aminothiazole-4-carboxylic acid derivatives have been elucidated through various analytical techniques. X-ray diffraction and spectroscopic methods have been employed to characterize molecular adducts of 2-aminothiazole derivatives, revealing the formation of hydrogen-bonded chains and associated dimers in crystal structures, which contribute to the understanding of their chemical behavior and reactivity (Lynch et al., 1999).
Chemical Reactions and Properties
2-Aminothiazole-4-carboxylic acid and its derivatives participate in various chemical reactions, forming robust synthons in molecular salts with substituted benzoic acids. These reactions exhibit solvent-assisted tautomerism and proton transfer, highlighting the compound's versatility and potential in developing supramolecular architectures (Oruganti et al., 2014).
Physical Properties Analysis
The physical properties of 2-Aminothiazole-4-carboxylic acid derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various scientific fields. These properties are influenced by the molecular structure, as seen in the formation of co-crystals and the detailed characterization of molecular salts, which impacts their solubility and stability (Lynch et al., 1999).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 2-Aminothiazole-4-carboxylic acid derivatives, are defined by their molecular structure and substituent effects. Studies focusing on the synthesis and characterization of these compounds provide insights into their potential applications, highlighting their importance in the development of new chemical entities with desired biological activities (Khalifa, 2018).
Scientific Research Applications
Molecular Co-crystals Formation
2-Aminothiazole derivatives, including 2-aminothiazole-4-carboxylic acid, have been used to prepare molecular adducts with various carboxylic-acid-substituted heterocyclics. These adducts have been characterized using X-ray diffraction methods, displaying significant proton transfer and hydrogen-bonding patterns. This demonstrates the compound's utility in forming stable molecular structures with potential applications in materials science and molecular engineering (Lynch et al., 1999).
Synthesis of Biologically Active Molecules
2-Aminothiazole and its derivatives are cornerstones in synthesizing biologically active molecules, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, chemical reaction accelerators, and intermediates in antibiotics synthesis. They also exhibit activity as corrosion inhibitors for mild steel protection. The diversity in their applications highlights their significance in pharmaceutical and industrial chemistry (Khalifa, 2018).
Drug Discovery and Medicinal Chemistry
The 2-aminothiazole core is an active pharmacophore in drug discovery, with several drugs in the market featuring this core. Recent research has identified new 2-aminothiazoles with anticancer, antitumor, antidiabetic, and anticonvulsant activities, highlighting its versatility in medicinal chemistry (Das et al., 2016).
Supramolecular Chemistry and Salt Formation
2-Aminothiazole has been used in synthesizing various salts with carboxylic acid coformers. These salts exhibit solvent-assisted tautomerism and proton transfer, leading to robust supramolecular synthons. This illustrates its role in creating complex molecular structures with potential applications in designing new materials and understanding molecular interactions (Oruganti et al., 2014).
Anticancer, Antioxidant, Antimicrobial, and Anti-inflammatory Activities
2-Aminothiazole-based compounds have been identified to possess several biological activities, acting as anticancer, antioxidant, antimicrobial, and anti-inflammatory agents. Their structural variations have gained attention in medicinal chemistry, indicating their potential in developing new therapeutic agents (Elsadek et al., 2021).
DNA Interaction and Antitumor Activity
2-Aminothiazole-4-carboxylate analogues have been studied for their interaction with DNA to understand their antitumor activity. Molecular modeling approaches predict their ability to bind with DNA, indicating their potential use in designing antitumor drugs (Abou-zeid et al., 2015).
Safety And Hazards
Future Directions
2-Aminothiazole-4-carboxylic acid has emerged as a promising scaffold in medicinal chemistry and drug discovery research . It exhibits potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . Future research could focus on decreasing drug resistance and reducing unpleasant side effects .
properties
IUPAC Name |
2-amino-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-4-6-2(1-9-4)3(7)8/h1H,(H2,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLDUALXSYSMFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363550 | |
Record name | 2-Aminothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminothiazole-4-carboxylic acid | |
CAS RN |
40283-41-8 | |
Record name | 2-Aminothiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminothiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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